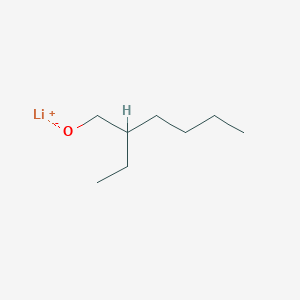
Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is a complex organic compound that features a cyclopropylmethyl group attached to a benzylamine moiety, which is further substituted with a 4-methyl-2-thiophen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropylmethyl group, which can be achieved through cyclopropanation reactions. The 4-methyl-2-thiophen-2-ylbenzylamine can be synthesized by reacting 4-methyl-2-thiophen-2-ylbenzyl chloride with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-thiophen-2-yl-pyridine: A heterocyclic compound with similar structural features.
4-Methyl-2-thiophen-2-yl-1,3-thiazole: Another compound with a thiophene ring and potential biological activities.
Uniqueness
Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is unique due to its combination of a cyclopropylmethyl group and a thiophene-substituted benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H19NS |
|---|---|
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-N-[(4-methyl-2-thiophen-2-ylphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H19NS/c1-12-4-7-14(11-17-10-13-5-6-13)15(9-12)16-3-2-8-18-16/h2-4,7-9,13,17H,5-6,10-11H2,1H3 |
Clave InChI |
QOJVILJIPTYFFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CNCC2CC2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




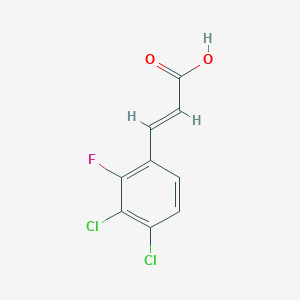
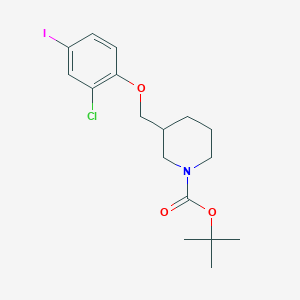
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)
![8,8-Dimethyl-2,3,4,5,8,9-hexahydrocyclopenta[4,5]pyrrolo[1,2-a][1,4]diazepin-1(7H)-one](/img/structure/B13726684.png)
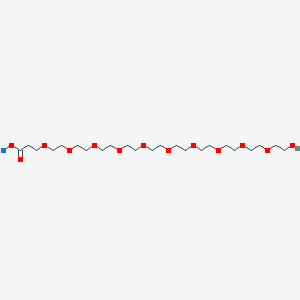

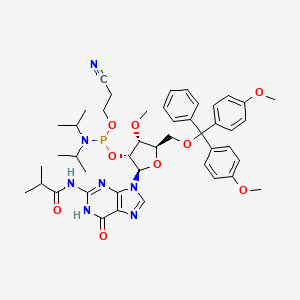

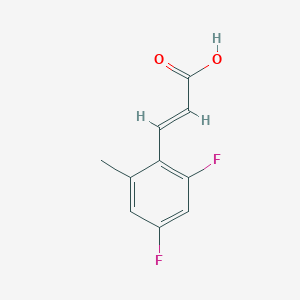
![5-Isoxazol-5-yl-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13726724.png)
